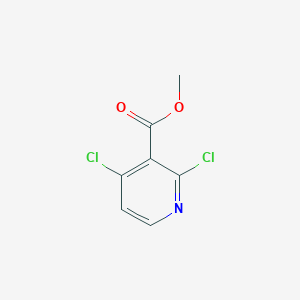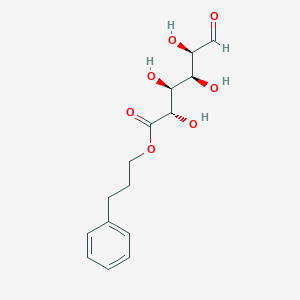
6-Cyano-5-fluoro1H-indazole
Overview
Description
6-Cyano-5-fluoro1H-indazole is a versatile small molecule scaffold with the chemical formula C₈H₄FN₃ and a molecular weight of 161.14 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a cyano group (-CN) and a fluorine atom (-F) attached to the indazole ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-5-fluoro1H-indazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit . Another approach involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired indazole .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-5-fluoro1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the indazole ring can be substituted with other functional groups under suitable conditions.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium and nickel catalysts for cyclization reactions, as well as various nucleophiles for substitution reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted indazole derivatives, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-Cyano-5-fluoro1H-indazole has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Research: It serves as a scaffold for the development of compounds with diverse biological activities, such as anti-inflammatory, antitumor, and antimicrobial properties.
Chemical Research: This compound is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Industrial Applications: Its unique chemical properties make it suitable for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Cyano-5-fluoro1H-indazole is not well-documented in the literature. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, indazole derivatives are known to interact with various enzymes and receptors, leading to their diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Cyano-5-fluoro1H-indazole include other indazole derivatives, such as:
Uniqueness
This compound is unique due to the presence of both a cyano group and a fluorine atom on the indazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable scaffold for the development of new bioactive molecules and materials .
Properties
IUPAC Name |
5-fluoro-1H-indazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-1-6-4-11-12-8(6)2-5(7)3-10/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEQLLCWBGBCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-[(4-methoxybenzyl)oxy]pyrazine](/img/structure/B1460397.png)
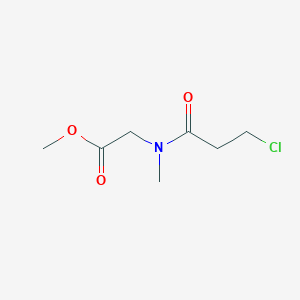
![1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1460400.png)
![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1460401.png)
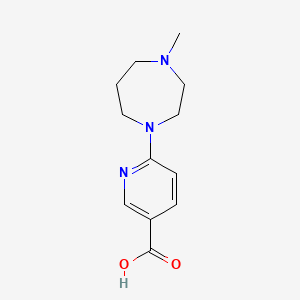


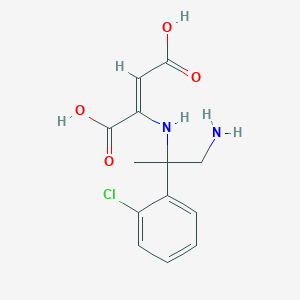
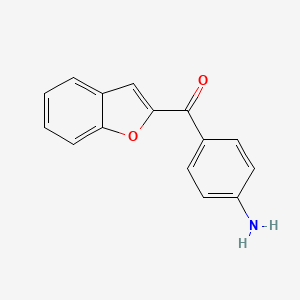

![{[(4-Fluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1460412.png)
